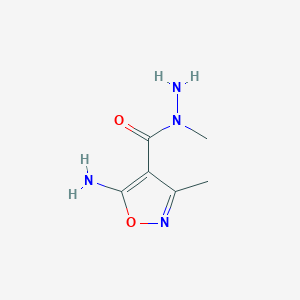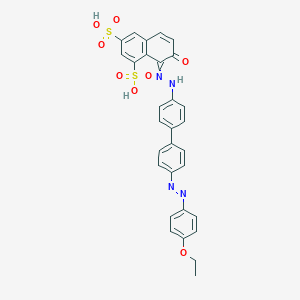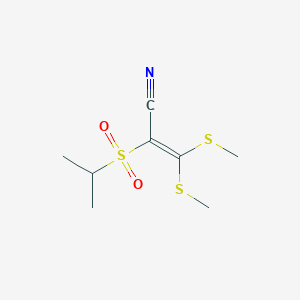
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide, also known as ADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ADIC is a heterocyclic compound that belongs to the isoxazole family, and it has a unique structure that makes it an attractive target for researchers.
Mechanism Of Action
The mechanism of action of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide is not fully understood. However, it is believed that it exerts its biological activity by targeting specific enzymes and proteins in cells. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the production of DNA precursors.
Biochemical And Physiological Effects
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been reported to have a low toxicity profile and is well tolerated in animal studies.
Advantages And Limitations For Lab Experiments
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been shown to exhibit potent biological activity against various targets, making it an attractive target for drug discovery. However, 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide also has some limitations. It has poor solubility in water, which can limit its use in biological assays. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide. One direction is to explore its potential as a drug candidate for the treatment of cancer and viral infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the synthesis of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be optimized to improve its solubility and pharmacokinetic properties. Overall, 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has great potential for various applications in the field of medicinal chemistry, and further research is needed to fully explore its potential.
Synthesis Methods
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be synthesized using different methods, including the reaction of isoxazole-4-carbohydrazide with formaldehyde and dimethylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be optimized by using different reaction conditions, such as temperature, solvent, and catalysts.
Scientific Research Applications
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to be effective against various viruses, including herpes simplex virus and human immunodeficiency virus.
properties
CAS RN |
188920-66-3 |
|---|---|
Product Name |
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide |
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(5(7)12-9-3)6(11)10(2)8/h7-8H2,1-2H3 |
InChI Key |
RTAGKEWGNJQXAT-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)N(C)N)N |
Canonical SMILES |
CC1=NOC(=C1C(=O)N(C)N)N |
synonyms |
4-Isoxazolecarboxylicacid,5-amino-3-methyl-,1-methylhydrazide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)







![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)


